![molecular formula C6H7BrClN3 B3247693 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride CAS No. 1823379-27-6](/img/structure/B3247693.png)
2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride
描述
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride is a brominated heterocyclic compound belonging to the pyrrolopyrazine class This compound features a bromine atom attached to the pyrrolopyrazine core, which is a bicyclic structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the pyrrolopyrazine core, followed by bromination to introduce the bromine atom. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.
化学反应分析
Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a desired therapeutic outcome. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
相似化合物的比较
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
属性
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3.ClH/c7-6-3-9-4-1-8-2-5(4)10-6;/h3,8H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBTWOVJZBPYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=C(N=C2CN1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3247618.png)
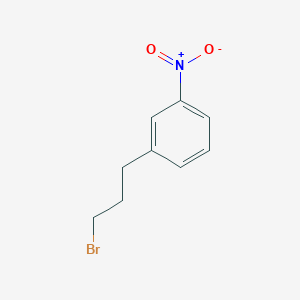

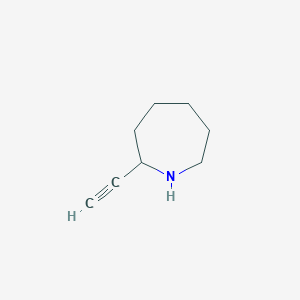
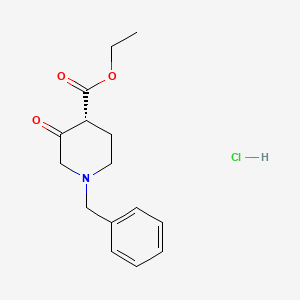
![1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3247651.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane](/img/structure/B3247658.png)

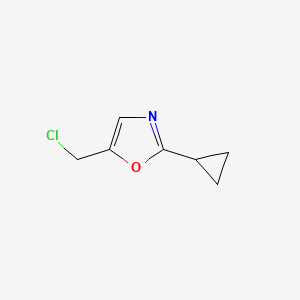
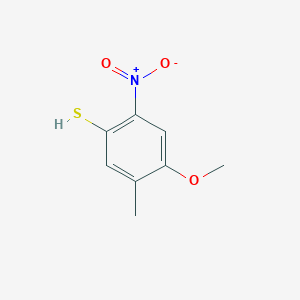
![1-Pyrrolidinecarboxylic acid, 3-[2-amino-1-(3,5-difluorophenyl)ethyl]-, phenylmethyl ester](/img/structure/B3247701.png)
![1-Azetidinecarboxylic acid, 3-[[2-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B3247708.png)
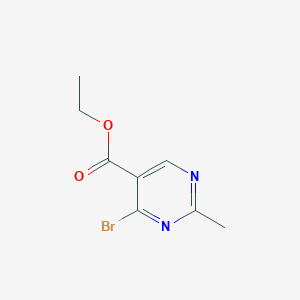
![Carbamic acid, N-[4-[2-(hydroxymethyl)-1-piperidinyl]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3247731.png)
